KDM4D Co-Crystal Structural Engagement: 3-Amino-4-pyridinecarboxylate Scaffold vs. 2-Amino Regioisomer Binding Competence
The 3-amino-4-pyridinecarboxylate core—the exact scaffold of 3-amino-5-bromo-isonicotinic acid—has been crystallographically confirmed to bind in the 2-oxoglutarate (2-OG) co-substrate pocket of human KDM4D (PDB ID: 5FP9) [1]. The 3-amino group engages the active-site metal and forms key hydrogen bonds [1]. In contrast, the 2-amino regioisomer (2-amino-5-bromoisonicotinic acid) positions the amino group at a geometrically distinct orientation, which is predicted to disrupt the hydrogen-bond network required for 2-OG-competitive binding [1]. In the broader 3-amino-4-pyridinecarboxylate series reported by Westaway et al. (2016), optimized analogs achieved KDM4 family biochemical IC₅₀ values of ≤100 nM with ≥50-fold selectivity over KDM6B, demonstrating that the 3-amino-4-carboxylate geometry is essential for potency [2]. No equivalent potency has been reported for 2-amino-isonicotinic acid regioisomers in KDM4 assays; this regioisomeric class lacks published co-crystal structures with any Jumonji-domain demethylase [3].
| Evidence Dimension | KDM4D active-site binding competence (co-crystal structure availability) |
|---|---|
| Target Compound Data | 3-Amino-4-pyridinecarboxylate scaffold (parent core of target compound): co-crystal structure with human KDM4D solved at resolution reported (PDB 5FP9); 3-amino group coordinates active-site metal [1]. |
| Comparator Or Baseline | 2-Amino-5-bromoisonicotinic acid (CAS 1000339-23-0): no co-crystal structure with any KDM demethylase reported; 2-amino geometry incompatible with the established KDM4 binding pharmacophore [3]. |
| Quantified Difference | 3-Amino scaffold: ≤100 nM KDM4 biochemical IC₅₀ achievable with optimized substituents (Westaway et al. series) [2]. 2-Amino scaffold: no reported KDM4 inhibitory activity within this potency range. Presence vs. absence of validated structural engagement constitutes a qualitative but critical differentiation. |
| Conditions | KDM4D protein crystallography (PDB 5FP9); KDM4 family biochemical RFMS assays (Westaway et al. 2016); comparator data inferred from absence in ChEMBL and PubMed. |
Why This Matters
For structure-based drug discovery programs targeting KDM4/KDM5 demethylases, the 3-amino-4-pyridinecarboxylate scaffold is the only regioisomer with crystallographically validated target engagement, directly reducing the risk of investing in a scaffold that cannot productively bind the target.
- [1] RCSB Protein Data Bank. 5FP9: Crystal structure of human KDM4D in complex with 3-aminopyridine-4-carboxylic acid. Deposited 2015-11-27. doi:10.2210/pdb5FP9/pdb View Source
- [2] Westaway SM, Preston AGS, Barker MD, et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry. 2016;59(4):1357-1369. doi:10.1021/acs.jmedchem.5b01537 View Source
- [3] PubMed search: "2-Amino-5-bromoisonicotinic acid" OR "2-amino-5-bromopyridine-4-carboxylic acid" AND "KDM4" OR "demethylase". No results returned as of search date. Inference based on absence of published data. View Source
